![molecular formula C14H15ClN4O3S B2531825 N-[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097917-41-2](/img/structure/B2531825.png)
N-[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine” is a complex organic compound. It contains an azetidine ring, which is a four-membered cyclic amine, and a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The compound also has a methoxy group (-OCH3) and a sulfonyl chloride group (-SO2Cl) attached to a benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the azetidine and pyridazine rings, and the introduction of the methoxy and sulfonyl chloride groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The azetidine ring might undergo reactions at the nitrogen atom, while the sulfonyl chloride group is typically reactive and might be involved in substitution reactions .科学的研究の応用
Antimicrobial Activity
One study focused on the synthesis of novel quinazolinone derivatives, including compounds related to the chemical structure of interest. These compounds were evaluated for their antimicrobial activity, indicating a broad exploration into the potential of such molecules in combating microbial infections (Habib, Hassan, & El‐Mekabaty, 2013).
Inhibitors of Monoamine Oxidase B (MAO-B)
Research into heterocyclic reversible monoamine oxidase-B inactivators transforming into irreversible inactivators through N-methylation highlights the significance of structural modifications in enhancing biological activity. This indicates a potential application in developing therapeutics targeting MAO-B, an enzyme implicated in neurological conditions (Ding & Silverman, 1993).
Synthesis of Azetidinone Derivatives for CNS Activity
Another study demonstrated the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. This research underscores the chemical's relevance in synthesizing compounds with central nervous system (CNS) activity, showing promise for the development of new psychiatric and cognitive enhancers (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antioxidant Properties
The investigation into the antioxidant properties of new thiazole derivatives, including compounds related to the specified chemical structure, showcases the potential of these molecules in oxidative stress-related applications. The findings highlight the importance of exploring such compounds for their antioxidant capabilities (Jaishree, Ramdas, Sachin, & Ramesh, 2012).
Synthesis and Biological Evaluation
Further research into the synthesis and biological evaluation of pyridazine derivatives and their sulfanilamide derivatives reveals the broad scope of chemical synthesis techniques and the evaluation of these compounds' bioactivities. This underscores the chemical's utility in generating novel molecules with potential biological applications (Nakagome, Kobayashi, Misaki, Komatsu, Mori, & Nakanishi, 1966).
Safety and Hazards
将来の方向性
The future research directions for this compound would depend on its properties and potential applications. If it shows promising biological activity, it might be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it might be studied for use in chemical synthesis .
特性
IUPAC Name |
N-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3S/c1-22-13-5-4-11(7-12(13)15)23(20,21)19-8-10(9-19)17-14-3-2-6-16-18-14/h2-7,10H,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFRSZMXIBWPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)NC3=NN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

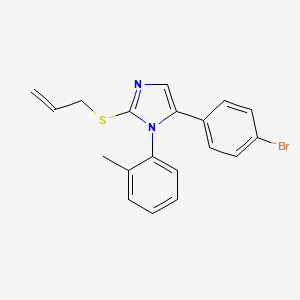

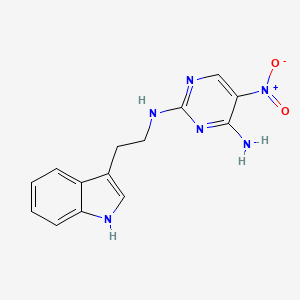
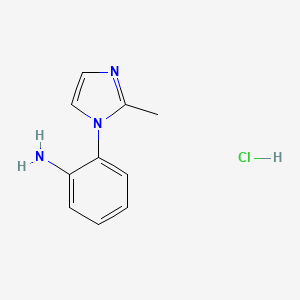
![N-(2-methoxy-5-methylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2531747.png)
![6-(2,5-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531748.png)
![5-((4-bromobenzyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2531749.png)
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2531757.png)
![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2531759.png)
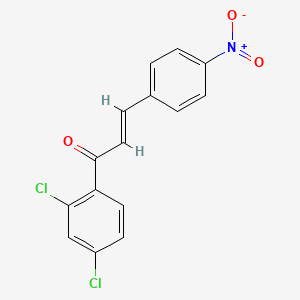
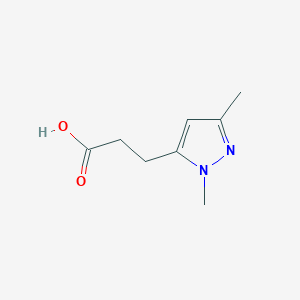
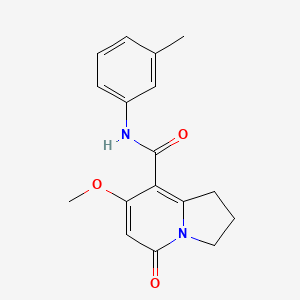
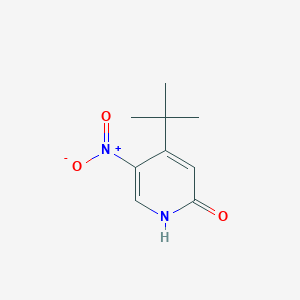
![6-[[4-(2,5-dimethylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2531765.png)